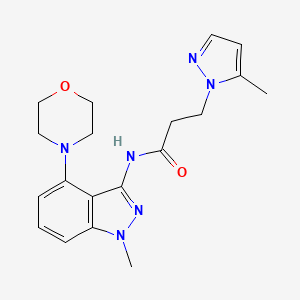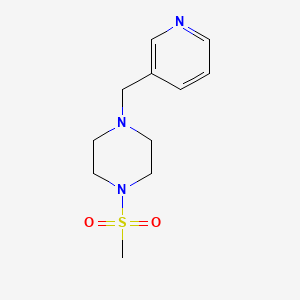![molecular formula C22H22FN3O2 B5584956 2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}propanamide](/img/structure/B5584956.png)
2-(3,4-dihydro-2(1H)-isoquinolinyl)-N-{[3-(3-fluorophenyl)-5-isoxazolyl]methyl}propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline derivatives are an important class of compounds with wide-ranging biological activities and applications in medicinal chemistry. The synthesis and analysis of such compounds, including those with specific substituents like fluorophenyl or isoxazolyl groups, are of significant interest for developing new therapeutic agents.
Synthesis Analysis
The synthesis of complex isoquinoline derivatives often involves multi-step reactions, starting from simple precursors to achieve the desired structural complexity. For instance, halogenated hydrocarbon amination reactions have been utilized to produce specific isoquinoline derivatives, confirmed by techniques such as elemental analysis, IR, 1H NMR, MS, and X-ray diffraction (Bai et al., 2012).
Molecular Structure Analysis
The molecular structure of isoquinoline derivatives can be elucidated using X-ray diffraction, which provides detailed information on the crystal system, space group, and bond angles. DFT (Density Functional Theory) calculations are often compared with experimental data to understand the geometric bond lengths and angles (Bai et al., 2012).
Chemical Reactions and Properties
Isoquinoline derivatives undergo various chemical reactions, including cyclisation and rearrangement, to form new compounds with potential biological activities. The reaction conditions, such as temperature and the use of specific catalysts or reagents, play a crucial role in determining the outcomes of these reactions (Zhao & Eguchi*, 1997).
Physical Properties Analysis
The physical properties of isoquinoline derivatives, such as solubility, melting point, and crystal structure, can be determined through various analytical techniques. These properties are influenced by the specific substituents and the overall molecular architecture of the compound.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interactions with biological targets, are essential for understanding the therapeutic potential of isoquinoline derivatives. Studies have shown that specific isoquinoline compounds exhibit antimicrobial, anti-inflammatory, and psychotropic activities, which can be attributed to their unique chemical structures (A. Zablotskaya et al., 2013).
properties
IUPAC Name |
2-(3,4-dihydro-1H-isoquinolin-2-yl)-N-[[3-(3-fluorophenyl)-1,2-oxazol-5-yl]methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O2/c1-15(26-10-9-16-5-2-3-6-18(16)14-26)22(27)24-13-20-12-21(25-28-20)17-7-4-8-19(23)11-17/h2-8,11-12,15H,9-10,13-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTPAQAHOZQYALQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC(=NO1)C2=CC(=CC=C2)F)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![rel-(3aS,6aS)-1-[2-(2,3-dihydro-1H-inden-5-yloxy)-2-methylpropanoyl]octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5584886.png)
![3-{5-[1-(2-pyridinyl)-3-piperidinyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5584890.png)
![N,3,5,7-tetramethyl-N-[2-(1H-pyrazol-4-yl)ethyl]-1H-indole-2-carboxamide](/img/structure/B5584901.png)

![3-{[3-(ethylthio)-2-thienyl]thio}-3-(3-nitrophenyl)-1-phenyl-1-propanone](/img/structure/B5584918.png)
![1-(4-isopropylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5584919.png)

![3-amino-N-benzyl-4-(methoxymethyl)-6-methylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B5584936.png)

![N-(3,4-dihydro-1H-[1,4]oxazino[4,3-a]benzimidazol-8-yl)cyclohexanecarboxamide](/img/structure/B5584948.png)
![4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine](/img/structure/B5584949.png)

![N-(2-{[4-(ethylamino)-6-methyl-2-pyrimidinyl]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B5584967.png)
![ethyl (2-{[(2,6-dimethylphenoxy)acetyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B5584969.png)